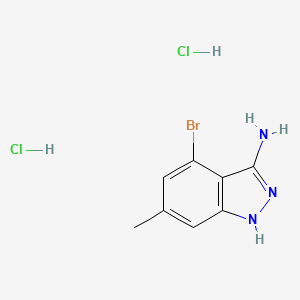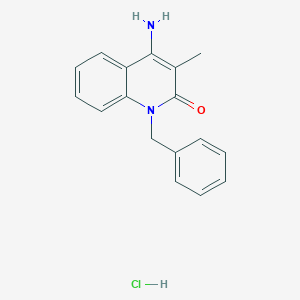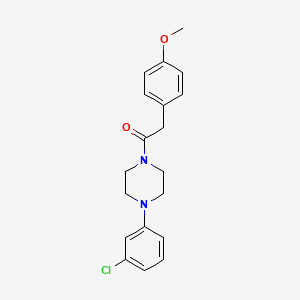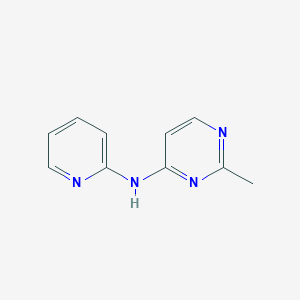![molecular formula C23H17ClF3N3O2 B2751977 {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone CAS No. 692738-16-2](/img/structure/B2751977.png)
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C23H17ClF3N3O2 . It contains several functional groups, including a piperazine ring, a pyridine ring, and a naphthofuran ring .
Molecular Structure Analysis
The molecule has a complex structure with several rings. The trifluoromethyl group attached to the pyridine ring could potentially increase the molecule’s stability and reactivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of459.85 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .
Aplicaciones Científicas De Investigación
Agrochemical Industry
Trifluoromethylpyridines (TFMP): derivatives, which are structurally related to the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives. For instance, Fluazifop-butyl , a TFMP derivative, was the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Applications
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical and two veterinary products containing the TFMP moiety having received market approval . The compound could potentially be used as an intermediate or a structural motif in the development of new pharmaceuticals, leveraging the biological activities imparted by the TFMP derivatives.
Anti-Cancer Research
The presence of the trifluoromethyl group in molecules has been shown to significantly impact their anti-cancer activity. For example, isoxazole-based molecules with a trifluoromethyl group have demonstrated enhanced anti-cancer effects against various cancer cell lines, including breast cancer cell lines . The compound could be explored for its potential anti-cancer properties, given the presence of similar functional groups.
Synthesis of Chemical Intermediates
TFMP derivatives are also used as chemical intermediates in the synthesis of various crop-protection products. The high demand for these intermediates, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , underscores the importance of TFMP derivatives in the chemical industry . The compound could serve as a precursor or intermediate in the synthesis of similar products.
Biological Activity Studies
The unique combination of fluorine atoms and pyridine moieties in TFMP derivatives contributes to their biological activities. Research into the biological potential of these compounds, including the one , could lead to the discovery of novel applications in various fields such as pest control, disease treatment, and more .
Development of Functional Materials
Advances in the fields of agrochemicals, pharmaceuticals, and functional materials have been facilitated by the development of fluorinated organic compounds. The compound , with its fluorinated components, could be a candidate for the development of new functional materials with unique properties .
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Given the use of trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries, it can be inferred that this compound may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the development of drugs, suggesting that this compound may have significant biological activity .
Direcciones Futuras
Propiedades
IUPAC Name |
benzo[e][1]benzofuran-2-yl-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPOFFVRPEBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)


![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2751901.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)


![N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2751907.png)

![(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2751912.png)
![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)
